Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate
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Overview
Description
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate is an organic compound with the molecular formula C13H15N3O2S. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the quinazoline moiety in its structure makes it a potential candidate for various pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate typically involves multiple steps starting from anthranilic acid. The general synthetic route includes:
Esterification: Anthranilic acid is first converted to its methyl ester by reacting with methanol under acidic conditions.
Formation of Intermediate: The methyl ester is then reacted with chloroacetyl chloride to produce methyl α-chloroacetamido benzoate.
Thioether Formation: The intermediate is further reacted with 4-aminoquinazoline to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group in the quinazoline ring can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The ester group can undergo nucleophilic substitution reactions with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Various nucleophiles like amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of various quinazoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate involves its interaction with specific molecular targets in biological systems. The quinazoline moiety is known to interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-acetate: Known for its coordination ability and diverse biological activities.
Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate: Used as a precursor to synthesize new derivatives of quinazolin-4-one moiety.
Uniqueness
Ethyl 2-(((4-aminoquinazolin-2-yl)methyl)thio)acetate is unique due to its specific structure, which combines the quinazoline moiety with a thioether and ester group. This unique combination provides it with distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
ethyl 2-[(4-aminoquinazolin-2-yl)methylsulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-18-12(17)8-19-7-11-15-10-6-4-3-5-9(10)13(14)16-11/h3-6H,2,7-8H2,1H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZFSVKRLNJFJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSCC1=NC2=CC=CC=C2C(=N1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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